Methyl propionate is a carboxylic ester.
methyl propionate is a natural product found in Coffea arabica, Actinidia chinensis, and Ananas comosus with data available.
C4H8O2
C2H5COOCH3
Methyl propionate
CAS No.: 308065-15-8
Cat. No.: VC13332445
Molecular Formula: C4H8O2
C4H8O2
C2H5COOCH3
Molecular Weight: 88.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 308065-15-8 |
---|---|
Molecular Formula | C4H8O2 C4H8O2 C2H5COOCH3 |
Molecular Weight | 88.11 g/mol |
IUPAC Name | methyl propanoate |
Standard InChI | InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3 |
Standard InChI Key | RJUFJBKOKNCXHH-UHFFFAOYSA-N |
SMILES | CCC(=O)OC |
Canonical SMILES | CCC(=O)OC |
Boiling Point | 175.5 °F at 760 mmHg (NTP, 1992) 79.8 °C 79.00 to 80.00 °C. @ 760.00 mm Hg 80 °C |
Colorform | Colorless liq |
Flash Point | 28 °F (NTP, 1992) 28 °F (-2 °C) (CLOSED CUP) -2 °C c.c. |
Melting Point | -125 °F (NTP, 1992) -87.5 °C -88 °C |
Introduction
Chemical Identity and Physicochemical Properties
Methyl propionate, systematically named methyl propanoate, is an ester derived from propionic acid and methanol. Its molecular formula is C₄H₈O₂, with a molecular weight of 88.1051 g/mol . The compound exhibits a clear, colorless appearance and a characteristic fruity aroma, making it suitable for fragrance applications .
Thermodynamic Behavior
The vapor pressure of methyl propionate follows the Antoine equation:
where is the vapor pressure in bar and is the temperature in Kelvin . This equation is valid between 293.74 K and 351.90 K, as derived from experimental data by Polák and Mertl .
Table 1: Antoine Equation Parameters for Methyl Propionate
The compound has a boiling point of 76–78°C, a flash point of -10°C, and a vapor pressure of 90 mm Hg at 25°C, underscoring its high flammability .
Synthesis and Production Methods
Catalytic Methoxycarbonylation of Ethylene
A patented method (CN108003023B) utilizes ruthenium-supported metal oxide catalysts (e.g., Ru/Al₂O₃) to synthesize methyl propionate from ethylene and carbon monoxide in methanol . At 180°C and 8 hours of reaction time, this approach achieves high yields without requiring acid additives or co-catalysts, enhancing cost efficiency and recyclability .
Solid Base-Catalyzed Routes
An innovative route involves the methoxycarbonylation of 3-pentanone with dimethyl carbonate over magnesium oxide (MgO) catalysts . This method leverages moderate-strength basic sites to activate 3-pentanone, achieving linear correlation between catalyst basicity and methyl propionate yield .
Traditional Esterification
Earlier methods employed propionic acid and methanol with acidic catalysts like ionic liquids or p-toluenesulfonic acid . While effective, these processes often face challenges in catalyst separation and byproduct formation, prompting the shift to heterogeneous catalytic systems .
Industrial Applications
Solvent in Coatings and Resins
Methyl propionate’s excellent solvency for nitrocellulose, acrylic resins, and cellulose acetate butyrate makes it indispensable in coatings and adhesives . Its low boiling point facilitates rapid evaporation, reducing drying times in lacquer and varnish formulations .
Flavoring and Fragrance Agent
The compound’s fruity odor is exploited in food flavorings (e.g., baked goods, candies) and cosmetic fragrances . Regulatory approvals for food-grade purity ensure its safe use in consumables .
Chemical Intermediate
Methyl propionate serves as a precursor to methyl methacrylate, a monomer for acrylic plastics, and is utilized in pharmaceutical and agrochemical synthesis .
Recent Advances and Future Directions
Recent patents highlight innovations in catalyst design, such as ruthenium-based systems, which improve reaction efficiency and sustainability . Academic studies on solid-base catalysts further demonstrate the potential for greener synthesis routes . Future research may focus on scaling these methods and exploring bio-derived feedstocks to reduce environmental impact.
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